9-((E)-2-CARBAMOYL-2-CYANOVINYL) JULOLID
Description
9-((E)-2-Carbamoyl-2-Cyanovinyl) Julolid is a julolidine-derived compound characterized by a carbamoyl (CONH₂) and cyano (CN) group attached to a vinyl moiety. Julolidine, a tricyclic aromatic amine, serves as a core structure in dyes, optoelectronic materials, and bioactive molecules due to its electron-rich nature and planar geometry.
The cyano-vinyl moiety contributes to conjugation, making the compound suitable for light-absorption or charge-transfer applications.
Properties
CAS No. |
142978-19-6 |
|---|---|
Molecular Formula |
C16H17N3O1 |
Molecular Weight |
267.33 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their functional differences are summarized below:
Key Differences:
Carbamoyl vs. Carboxy Groups :
- The carbamoyl group in the target compound reduces acidity compared to the carboxy variant (pKa ~15 vs. ~4–5 for COOH). This increases stability in neutral/basic conditions and enhances hydrogen-bonding interactions, which may favor pharmaceutical or material science applications .
- The carboxy derivative’s acidity makes it suitable for pH-sensitive applications, such as ion sensors or dye molecules .
Aldehyde vs. Cyano-Vinyl Moieties: The aldehyde in 8-Hydroxyjulolidine-9-aldehyde is highly reactive, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, the cyano-vinyl group in the target compound offers conjugation stability, useful in optoelectronic devices .
Solubility and Reactivity:
- 9-((E)-2-Carbamoyl-2-Cyanovinyl) Julolid: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to carbamoyl H-bonding. Lower solubility in water compared to the carboxy analog.
- 9-([E]-2-Carboxy-2-cyanovinyl)julolidine: Higher water solubility at basic pH due to deprotonated COO⁻ group. Used in fluorescent dyes and biosensors .
- 8-Hydroxyjulolidine-9-aldehyde: Limited water solubility; reactivity with amines/alcohols makes it a precursor for heterocyclic synthesis .
Electronic Properties:
- The cyano-vinyl group in the target compound extends π-conjugation, shifting absorption/emission spectra compared to the aldehyde derivative. This property is critical for organic light-emitting diodes (OLEDs) or nonlinear optical materials.
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